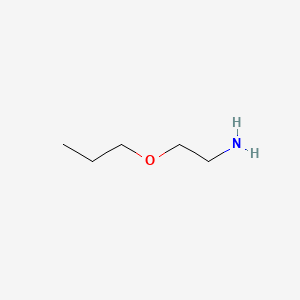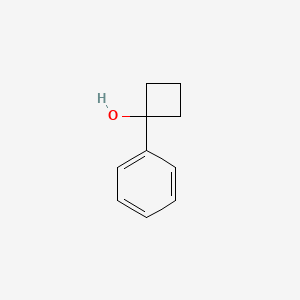
1-Phenylcyclobutan-1-ol
Übersicht
Beschreibung
“Cyclobutanol, 1-phenyl-” is an organic compound with the molecular formula C10H12O . It is characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached, and a phenyl group . The IUPAC name for this compound is 1-phenylcyclobutan-1-ol .
Synthesis Analysis
The synthesis of cyclobutanol derivatives has been a topic of interest in recent years. One approach involves the use of organo- and biocatalyzed eco-friendly methods to generate cyclobutane-containing molecules . For instance, a reaction cascade has been developed to generate gem-difluorinated tetralins from 1,3-diaryl cyclobutanols in a single operation . This process involves an acid-catalyzed unmasking/fluorination sequence to generate a homoallylic fluoride in situ .
Molecular Structure Analysis
The molecular structure of “Cyclobutanol, 1-phenyl-” can be represented by the canonical SMILES string C1CC(C1)(C2=CC=CC=C2)O . This represents a cyclobutane ring with a hydroxyl group and a phenyl group attached .
Physical and Chemical Properties Analysis
“Cyclobutanol, 1-phenyl-” has a molecular weight of 148.20 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 148.088815002 g/mol . The topological polar surface area of the compound is 20.2 Ų .
Wissenschaftliche Forschungsanwendungen
Elektrochemische dekonstruktive Chlorierung mit Mangan-Katalyse
1-Phenylcyclobutan-1-ol wurde als Modellsubstrat in der Untersuchung der mangan-katalysierten elektrochemischen dekonstruktiven Chlorierung von Cycloalkanolen verwendet . Diese Methode ermöglicht den Zugang zu Alkoxyradikalen aus Alkoholen und weist eine breite Substratpalette auf .
Synthese von β- und γ-Chlorierten Ketonen
Die oben genannte elektrochemische Methode wurde verwendet, um verschiedene Cyclopropanole und Cyclobutanola, einschließlich this compound, in synthetisch nützliche β- und γ-chlorierte Ketone umzuwandeln .
Erzeugung von Alkoxyradikalen
This compound kann bei der Erzeugung von Alkoxyradikalen verwendet werden, die hochlabile Spezies sind, die eine vielfältige Reaktivität zeigen .
Forschung und Entwicklung
Diese Verbindung ist bei Chemielieferanten zum Kauf erhältlich und kann für Forschungs- und Entwicklungszwecke verwendet werden . Sie kann in einer Vielzahl von Laborversuchen verwendet werden, um ihre Eigenschaften und potenziellen Anwendungen zu untersuchen .
Bildung
This compound kann in Bildungseinrichtungen wie Chemie-Laboren an Universitäten und Colleges verwendet werden, um verschiedene chemische Reaktionen und Prozesse zu demonstrieren .
Industrielle Fertigung
Obwohl in den Quellen keine spezifischen Anwendungen in der industriellen Fertigung erwähnt werden, ist es möglich, dass this compound aufgrund seines Potenzials als Reaktant in verschiedenen chemischen Reaktionen bei der Synthese anderer Chemikalien oder Materialien verwendet werden könnte .
Eigenschaften
IUPAC Name |
1-phenylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXASHUXCRQHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239455 | |
| Record name | Benzene, cyclobut-1-yl-1-ol- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-64-8 | |
| Record name | Benzene, cyclobut-1-yl-1-ol- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanol, 1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclobut-1-yl-1-ol- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-phenylcyclobutan-1-ol formed in the context of the research on diphenylalkanediones?
A1: The research paper doesn't directly investigate the formation or reactions of this compound itself. Instead, it focuses on the photoreactions of 1,ω-diphenylalkane-1,ω-diones and their subsequent photoproducts, 1-phenylalk-n-en-1-ones. While this compound is mentioned as a product, the paper doesn't detail its formation mechanism. It's suggested that this compound is a secondary product arising from further photoreactions of 1-phenylhex-5-en-1-one, which itself is a product of the initial photoreaction of 1,8-diphenyloctane-1,8-dione []. Further research is needed to elucidate the precise mechanism of this compound formation in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


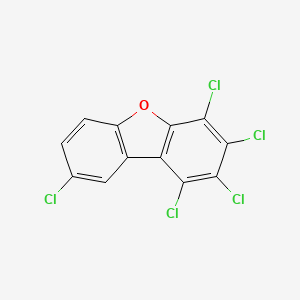
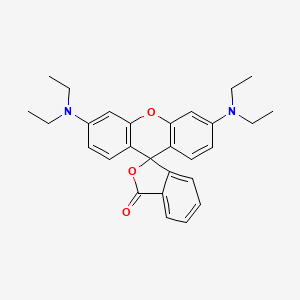
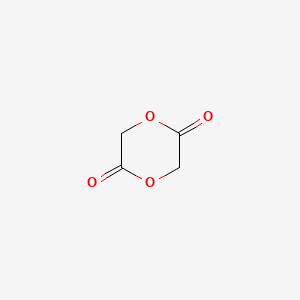
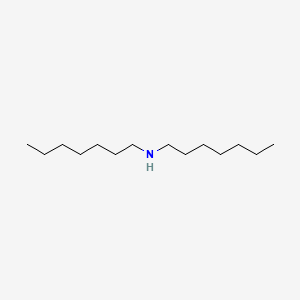
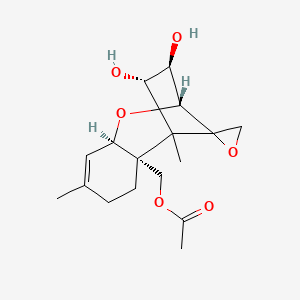
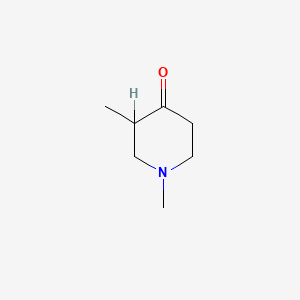
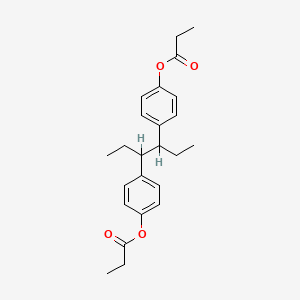



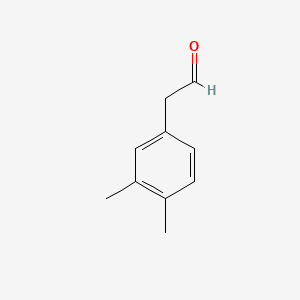
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

